Methallenestril - 517-18-0

Methallenestril

Catalog Number: EVT-275113
CAS Number: 517-18-0
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methallenestril is a member of naphthalenes.
Overview

Methallenestril is a synthetic compound that belongs to the class of synthetic cathinones, which are derivatives of the natural stimulant cathinone found in the khat plant. As a new psychoactive substance, Methallenestril has garnered attention for its potential effects on the central nervous system. The compound is structurally related to other synthetic stimulants and has been studied for its pharmacological properties and implications in drug abuse.

Source and Classification

Methallenestril is classified under the category of synthetic cathinones, which are often referred to as "bath salts." These compounds are known for their stimulant effects and can mimic the effects of other illicit drugs such as amphetamines and cocaine. The classification of Methallenestril falls under the broader category of new psychoactive substances (NPS), which are designed to circumvent existing drug laws while producing similar effects to controlled substances.

Synthesis Analysis

Methods and Technical Details

The synthesis of Methallenestril typically involves several chemical reactions that modify the core structure of cathinone. Common methods include:

  1. Alkylation: This involves introducing alkyl groups to the core structure, enhancing its psychoactive properties.
  2. Reduction Reactions: These are employed to modify functional groups, often converting ketones to alcohols or altering double bonds.
  3. Amine Formation: The introduction of amine groups can enhance binding affinity to neurotransmitter receptors.

Specific synthesis routes may vary based on desired purity and yield, with techniques such as liquid-liquid extraction and chromatography used for purification.

Molecular Structure Analysis

Structure and Data

Methallenestril's molecular structure can be represented by its chemical formula, which typically includes a phenethylamine backbone modified with various functional groups that contribute to its activity. Key structural features include:

  • Aromatic Ring: Contributes to hydrophobic interactions with biological targets.
  • Alkyl Side Chains: Influence the compound's potency and selectivity.
  • Functional Groups: Such as hydroxyl or amino groups that can participate in hydrogen bonding.

Data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy) provide insights into its structural integrity and confirm the presence of expected functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

Methallenestril undergoes various chemical reactions that can be categorized as follows:

  1. Oxidation-Reduction Reactions: These reactions can alter functional groups, affecting the compound's pharmacological profile.
  2. Substitution Reactions: Typically involving nucleophilic attacks on electrophilic centers within the molecule, leading to new derivatives.
  3. Decomposition Pathways: Under certain conditions (e.g., heat or acidic environments), Methallenestril may decompose into less active or inactive compounds.

These reactions are critical for understanding both the stability of Methallenestril and its potential metabolic pathways in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for Methallenestril is primarily linked to its interaction with monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin. Upon administration, Methallenestril may:

  • Inhibit reuptake of these neurotransmitters, leading to increased concentrations in synaptic clefts.
  • Activate various receptor subtypes (e.g., dopamine receptors), contributing to stimulant effects such as increased energy, euphoria, and alertness.

Studies have indicated that the specific binding affinities for these receptors can vary based on structural modifications made during synthesis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methallenestril exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 150°C - 160°C, indicating solid-state stability at room temperature.
  • Solubility: Generally soluble in organic solvents like ethanol but poorly soluble in water, affecting bioavailability.
  • Stability: Subject to degradation under UV light or high temperatures; storage conditions must be controlled.

Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) are commonly employed to characterize these properties.

Applications

Scientific Uses

Methallenestril has been primarily studied within research contexts focusing on:

  • Psychoactive Effects: Understanding its impact on behavior and cognition.
  • Analytical Chemistry: Developing methods for detection in biological samples due to its potential for abuse.
  • Pharmacology: Investigating therapeutic potentials or risks associated with synthetic cathinones.

Research continues into the implications of Methallenestril's use in both clinical settings and recreational contexts, highlighting the need for comprehensive studies on safety profiles and regulatory measures.

Historical Development and Contextualization of Methallenestril

Emergence in Mid-20th Century Synthetic Estrogen Research

Methallenestril (systematic name: 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpentanoic acid) emerged during the peak of synthetic estrogen development in the 1950s, reflecting pharmaceutical chemistry's focused efforts to create nonsteroidal compounds with enhanced estrogenic activity and oral bioavailability. First described in the Journal of the American Medical Association in 1956, this synthetic estrogen was characterized as a structural derivative of allenolic acid and specifically developed as a methyl ether variant of allenestrol [1]. Its molecular structure (C₁₈H₂₂O₃; molecular weight: 286.371 g/mol) positioned it within the broader category of "allenolic acid derivatives" – synthetic compounds designed to mimic the physiological effects of endogenous estrogens while resisting rapid metabolic degradation [2].

The compound entered clinical practice under multiple brand names including Vallestril (Searle & Company), Novestrine, Geklimon, and Ercostrol, primarily indicated for menstrual disorders and menopausal symptoms [2]. Its development coincided with a transformative period in endocrinology when pharmaceutical research prioritized orally active estrogenic compounds that could circumvent the hepatic first-pass metabolism that limited the efficacy of natural steroid hormones. Methallenestril's naphthalene core with methoxy and carboxylic acid substituents represented a deliberate structural departure from both steroidal estrogens and earlier synthetic stilbene derivatives like diethylstilbestrol (DES) [2] [6].

Table 1: Key Nonsteroidal Synthetic Estrogens of the Mid-20th Century

CompoundChemical FormulaYear IntroducedPrimary Structural Features
DiethylstilbestrolC₁₈H₂₀O₂1939Stilbene backbone; phenolic hydroxyl groups
DienestrolC₁₈H₁₈O₂1940sDienolic structure; unsaturated backbone
MethallenestrilC₁₈H₂₂O₃1956Naphthalene core; methoxy group; carboxylic acid
HexestrolC₁₈H₂₂O₂1941Diphenylethane backbone; saturated linkage

Comparative Analysis with Contemporary Nonsteroidal Estrogens

Pharmacologically, methallenestril belonged to the same therapeutic class as diethylstilbestrol (DES) and dienestrol but exhibited distinct structural and functional characteristics:

  • Structural Divergence from Stilbene Derivatives: Unlike DES and dienestrol – which featured a stilbene backbone with phenolic hydroxyl groups – methallenestril incorporated a naphthalene ring system with a methoxy substituent and a carboxylic acid functionality. This molecular architecture reduced its structural resemblance to natural steroidal estrogens while maintaining high receptor affinity [2] [6].

  • Species-Specific Estrogenic Potency: Methallenestril demonstrated potent estrogenic activity in rat models but paradoxically exhibited only weak effects in humans. This significant species discrepancy limited its clinical utility despite promising preclinical data. A key pharmacological study established that 25 mg of oral methallenestril approximated the estrogenic activity of 1 mg oral DES, 20 mg hexestrol, or 0.05 mg ethinylestradiol in humans [2].

  • Metabolic and Receptor Binding Profile: While DES underwent extensive hepatic metabolism to reactive intermediates (including dienestrol), methallenestril's metabolic fate involved simpler oxidation and conjugation pathways without generating known carcinogenic metabolites. It functioned as a pure ERα agonist without significant affinity for progesterone or androgen receptors – a profile shared with other nonsteroidal estrogens but distinct from steroidal compounds [4] [6].

Table 2: Relative Estrogenic Potency of Oral Synthetic Estrogens (Human Equivalent Dosing)

EstrogenOral Dose EquivalentReceptor Binding ProfileClinical Applications (Historical)
Diethylstilbestrol1 mgERα agonist; non-selectivePregnancy support, cancer therapy
Dienestrol4 mgERα selectiveVaginal atrophy, menopausal symptoms
Methallenestril25 mgWeak ERα agonist (species-dependent)Menstrual disorders
Hexestrol20 mgERα/ERβ mixed agonistMenopausal therapy

Decline in Clinical Use and Transition to Obsolete Pharmacological Agents

Methallenestril's clinical trajectory followed a rapid decline by the 1970s due to converging factors:

  • Replacement by Steroidal Estrogens: The introduction of ethinylestradiol (1950s) and later conjugated equine estrogens provided superior oral bioavailability and predictable dose-response relationships. These steroidal agents gradually supplanted nonsteroidal estrogens in menopausal hormone therapy and gynecological indications due to established clinical protocols and perceived safety advantages [2] [3].

  • Suboptimal Pharmacodynamics: Methallenestril's weak estrogenicity in humans relative to its potency in rodents created practical therapeutic limitations. Clinical efficacy required substantially higher dosing (typically 10-25 mg/day) compared to newer steroidal alternatives, increasing the risk of gastrointestinal side effects and reducing patient compliance [2].

By the 1980s, methallenestril had transitioned into pharmaceutical obsolescence, with withdrawal from major markets and cessation of commercial production. Contemporary references classify it exclusively as a "historically significant compound" with no current clinical applications [1] [2]. Its primary scientific legacy resides in the structural insights it provided for receptor-binding interactions, particularly its status as a seco-analogue of bisdehydrodoisynolic acid that informed structure-activity relationship studies of estrogenic compounds [2].

Table 3: Historical Timeline of Methallenestril Development and Obsolescence

PeriodDevelopmental MilestoneRegulatory/Scientific Context
1938-1950Discovery of DES and dienestrolSynthesis of first nonsteroidal estrogens
1956First publication on methallenestril (JAMA)Expansion of synthetic estrogen research
1957-1970Marketed as Vallestril/Novestrine for menstrual disordersWidespread use of estrogens for gynecological conditions
1971DES linked to vaginal adenocarcinomaFDA withdrawal of DES in pregnancy; safety reappraisals
1980sWithdrawal from global marketsReplacement by steroidal estrogens; safety concerns

Properties

CAS Number

517-18-0

Product Name

Methallenestril

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpentanoic acid

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C18H22O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h6-11,16H,5H2,1-4H3,(H,19,20)

InChI Key

KHLJKRBMZVNZOC-UHFFFAOYSA-N

SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O

Solubility

SOL IN ETHER & VEGETABLE OILS; INSOL IN WATER; FREELY SOL IN CHLOROFORM

Synonyms

methallenestril
methallenestril, (+)-isomer
methallenestril, (+-)-isomer
methallenestril, (-)-isomer
Vallestril

Canonical SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.